![molecular formula C11H13NO3 B3383634 3-[(2-methylbenzoyl)amino]propanoic Acid CAS No. 446828-80-4](/img/structure/B3383634.png)
3-[(2-methylbenzoyl)amino]propanoic Acid
Overview
Description
3-[(2-methylbenzoyl)amino]propanoic acid is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is a biochemical used primarily in proteomics research . The compound is characterized by a benzoyl group substituted with a methyl group at the ortho position, attached to an amino propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-methylbenzoyl)amino]propanoic acid typically involves the acylation of 2-methylbenzoic acid with an appropriate amino acid derivative. One common method is the reaction of 2-methylbenzoic acid with 3-aminopropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory synthesis, with optimizations for yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2-methylbenzoyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho and para to the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-methylbenzoic acid derivatives.
Reduction: Formation of 3-[(2-methylbenzyl)amino]propanoic acid.
Substitution: Formation of various substituted benzoyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
3-[(2-Methylbenzoyl)amino]propanoic acid serves as a crucial intermediate in organic synthesis. It is utilized in:
- Building Block : The compound is used to synthesize various pharmaceuticals and agrochemicals, enhancing the development of new chemical entities.
- Reactions : It can undergo oxidation, reduction, and substitution reactions, facilitating the creation of diverse derivatives. For instance, oxidation can be performed using potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.
Biology
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of similar compounds demonstrate antimicrobial activity against multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. For example, a related compound demonstrated minimum inhibitory concentrations (MIC) ranging from 1 to 8 µg/mL against MRSA .
- Antioxidant Activity : The compound's structure allows it to interact with biological macromolecules, potentially modulating enzyme activities and offering protective effects against oxidative stress.
Medicine
The therapeutic potential of this compound is being explored in drug development:
- Drug Design : Ongoing research aims to identify novel ligands that can target specific receptors involved in disease processes. The compound's ability to bind to enzymes or receptors may lead to the development of new therapeutic agents .
- Case Studies : In vitro studies have shown that compounds related to this compound can inhibit tumor necrosis factor-alpha (TNF-α) production, indicating potential anti-inflammatory properties .
Mechanism of Action
The mechanism of action of 3-[(2-methylbenzoyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The benzoyl group can interact with hydrophobic pockets in proteins, while the amino propanoic acid moiety can form hydrogen bonds with active site residues . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methylbenzoic acid: A precursor in the synthesis of 3-[(2-methylbenzoyl)amino]propanoic acid.
3-aminopropanoic acid: Another precursor used in the synthesis.
Benzoyl derivatives: Compounds with similar benzoyl groups but different substituents on the aromatic ring.
Uniqueness
This compound is unique due to the presence of both a benzoyl group and an amino propanoic acid moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Biological Activity
3-[(2-methylbenzoyl)amino]propanoic acid, with the molecular formula C₁₁H₁₃N₁O₃ and a molecular weight of 207.23 g/mol, is a compound exhibiting significant biological activity, particularly in enzyme inhibition and protein interactions. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
This compound interacts with various biological molecules, influencing enzyme activity and stability. Its structural features allow it to mimic natural substrates or inhibitors, making it valuable in studying enzyme kinetics and mechanisms.
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes, which is crucial for understanding its role in biochemical pathways. For instance, it has been evaluated for its effects on various enzymes related to metabolic processes, demonstrating potential as a therapeutic agent in conditions requiring enzyme modulation.
Biological Activities
The biological activities of this compound include:
- Enzyme Inhibition : It acts as an inhibitor for several enzymes, which may have implications in drug development.
- Protein Interaction : The compound binds to proteins, affecting their function and stability.
- Therapeutic Potential : Its ability to modulate biochemical pathways suggests potential uses in treating various diseases .
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, the following table compares it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Amino-2-methylpropanoic acid | C₄H₉N₁O₂ | Simpler structure, lacks benzoyl group |
3-(3-Amino-2-methylbenzoyl)propionic acid | C₁₁H₁₃N₁O₃ | Different positioning of amino group |
3-[(2-methylbenzyl)amino]propanoic acid | C₁₁H₁₅N₁O₂ | Contains a benzyl instead of a benzoyl substituent |
This comparison illustrates how the specific combination of functional groups in this compound facilitates unique biological activities not found in other compounds.
Case Studies and Research Findings
Research studies have explored the inhibitory effects of this compound on various enzymes. For example, a study indicated that derivatives containing a β-amino acid moiety showed IC50 values ranging from low micromolar concentrations against specific targets, suggesting that modifications to the structure can enhance biological activity .
In Vitro and In Vivo Studies
In vitro tests have demonstrated that this compound influences cell viability and proliferation in cultured cells. Additionally, in vivo studies revealed its potential to modulate inflammatory responses in animal models, indicating its therapeutic promise .
Properties
IUPAC Name |
3-[(2-methylbenzoyl)amino]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8-4-2-3-5-9(8)11(15)12-7-6-10(13)14/h2-5H,6-7H2,1H3,(H,12,15)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRTZKQVLFLGGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301307216 | |
Record name | N-(2-Methylbenzoyl)-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301307216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446828-80-4 | |
Record name | N-(2-Methylbenzoyl)-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446828-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Methylbenzoyl)-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301307216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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